5-Aminopyrazine-2-carbaldehyde hydrochloride

Description

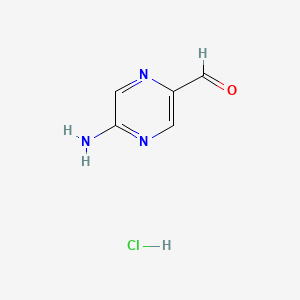

5-Aminopyrazine-2-carbaldehyde hydrochloride (CAS: 1965308-99-9) is a pyrazine derivative with the molecular formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol . Structurally, it features an aminopyrazine core substituted with a formyl group at position 2 and a hydrochloride salt.

Properties

IUPAC Name |

5-aminopyrazine-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O.ClH/c6-5-2-7-4(3-9)1-8-5;/h1-3H,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBFKKZIBSVAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965308-99-9 | |

| Record name | 2-Pyrazinecarboxaldehyde, 5-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-carbaldehyde hydrochloride typically involves the reaction of 5-aminopyrazine-2-carbaldehyde with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrazine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides are commonly used.

Major Products:

Oxidation: Formation of 5-aminopyrazine-2-carboxylic acid.

Reduction: Formation of 5-aminopyrazine-2-methanol.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Aminopyrazine-2-carbaldehyde hydrochloride is primarily recognized for its utility in medicinal chemistry. Its structural features allow it to act as a versatile scaffold in the development of various bioactive compounds.

Anticancer Activity

Research indicates that derivatives of 5-aminopyrazines exhibit significant anticancer properties. For instance, compounds derived from the pyrazole scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics . The mechanism often involves the inhibition of key bacterial enzymes or disruption of cellular processes.

Enzyme Inhibition

This compound acts as an inhibitor for various kinases, including p38 MAPK and Bruton’s tyrosine kinase. These kinases are critical in several signaling pathways associated with inflammation and cancer progression . The ability to inhibit these enzymes suggests potential applications in treating inflammatory diseases and cancers.

Synthesis of Novel Compounds

This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its functional groups facilitate various reactions, including condensation and substitution reactions, which are essential for synthesizing new pharmacologically active compounds .

Case Study: Anticancer Derivatives

A specific study focused on synthesizing derivatives of this compound and evaluating their anticancer activity. The results demonstrated that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of synthesized pyrazole derivatives based on this compound against various bacterial strains. The study concluded that some derivatives exhibited significant antibacterial activity, comparable to standard antibiotics, thus highlighting their potential as new therapeutic agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer | Inhibits tubulin polymerization; shows low micromolar IC50 values; selective against cancer cells. |

| Antibacterial | Broad-spectrum activity; effective against multiple bacterial strains; potential for new antibiotics. |

| Enzyme Inhibition | Inhibits p38 MAPK and Bruton’s tyrosine kinase; implications for inflammatory diseases and cancers. |

| Synthesis | Serves as a building block for complex organic synthesis; facilitates various chemical reactions. |

Mechanism of Action

The mechanism of action of 5-Aminopyrazine-2-carbaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Chlorine or bromine substitutions at position 6 (vs. position 5 in the target compound) alter electronic properties and reactivity.

- The hydrochloride salt in the target compound enhances solubility in polar solvents compared to neutral analogs.

Antimicrobial Activity

- 5-Aminopyrazole derivatives demonstrate antioxidant and anti-cancer properties, though direct data for the target compound is lacking .

Reactivity and Drug Development

- The aldehyde group in this compound enables Schiff base formation, useful for designing metal chelators or covalent inhibitors .

- Methyl ester derivatives (e.g., Methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride) serve as intermediates in prodrug synthesis .

Critical Analysis of Limitations

Data Gaps: Physicochemical properties (e.g., solubility, stability) and in vitro/in vivo bioactivity data for this compound remain unreported .

Commercial Accessibility : The compound is listed as discontinued by suppliers like CymitQuimica, limiting experimental validation .

Structural Optimization: Compared to halogenated analogs (e.g., 3-amino-6-chloro/bromo derivatives), the target compound’s lack of electron-withdrawing groups may reduce electrophilic reactivity .

Biological Activity

5-Aminopyrazine-2-carbaldehyde hydrochloride (CAS Number: 1965308-99-9) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazine ring with an amino group and an aldehyde functional group, which are critical for its biological activity. The compound can be synthesized through various methods, including microwave-assisted reactions, which enhance yield and purity .

Biological Activity

The compound exhibits significant biological activity across several domains:

- Antimicrobial Activity : Studies indicate that derivatives of aminopyrazines demonstrate substantial antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against resistant strains of bacteria, surpassing traditional antibiotics in potency .

- Cholinesterase Inhibition : 5-Aminopyrazine derivatives have been investigated for their ability to inhibit cholinesterases, enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated promising IC50 values for these compounds, indicating their potential as therapeutic agents .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of aminopyrazine derivatives, suggesting their role in mitigating oxidative stress-related conditions. Compounds synthesized from this compound showed significant activity using assays like ABTS and DPPH .

The mechanisms underlying the biological activities of this compound involve:

- Molecular Interactions : Binding studies reveal that the compound interacts with various biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for its efficacy against specific enzymes .

- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the pyrazine ring influence biological activity. For example, substituents at specific positions on the ring can enhance or diminish potency against target enzymes and pathogens .

Table 1: Biological Activities of 5-Aminopyrazine Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-Aminopyrazine derivative A | Cholinesterase Inhibition | 0.466 | |

| 5-Aminopyrazine derivative B | Antimicrobial | 0.7 | |

| 5-Aminopyrazine derivative C | Antioxidant | 20 |

Case Studies

-

Cholinesterase Inhibition Study :

A recent study evaluated the inhibitory effects of various aminopyrazine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent inhibitor exhibited an IC50 value of 0.466 µM against AChE, indicating strong potential for treating Alzheimer's disease . -

Antimicrobial Evaluation :

A series of synthesized aminopyrazine derivatives were tested against multiple bacterial strains. One derivative showed remarkable activity with an MIC value lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent . -

Antioxidant Activity Assessment :

The antioxidant properties were assessed using DPPH and ABTS assays, where several derivatives demonstrated significant radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Q & A

Basic Question: What are the recommended synthesis protocols for 5-aminopyrazine-2-carbaldehyde hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of pyrazine derivatives. For example, analogous compounds like 2-quinolinecarbaldehyde are synthesized via oxidation of methyl-substituted precursors (e.g., quinaldine) using oxidizing agents such as selenium dioxide . For this compound, a plausible route involves:

Amination : Introduce the amino group at the 5-position using ammonia or protected amines under catalytic conditions.

Oxidation : Convert a methyl or hydroxymethyl group at the 2-position to a carbonyl group.

Hydrochloride formation : Treat the free base with HCl in anhydrous conditions.

Critical Factors :

- Temperature : Excessive heat during oxidation may degrade the aldehyde group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Protecting groups : Use Boc or Fmoc to prevent side reactions during amination .

Advanced Question: How can structural contradictions in crystallographic data for pyrazine derivatives be resolved?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic forms).

- Solvent inclusion : Residual solvents in the lattice alter unit cell parameters.

Resolution Strategies :

High-resolution X-ray diffraction : Use synchrotron radiation for precise atomic positioning .

DFT calculations : Compare experimental data with computational models to validate bond geometries.

Thermogravimetric analysis (TGA) : Confirm solvent-free structures by measuring mass loss upon heating .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

Follow OSHA and institutional guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride fumes .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Documentation : Maintain a Safety Data Sheet (SDS) with batch-specific hazards and first-aid measures (e.g., eye rinsing for 15 minutes if exposed) .

Advanced Question: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies require:

pH Profiling :

- Acidic conditions (pH < 3) : Protonation of the amino group reduces nucleophilic degradation.

- Alkaline conditions (pH > 8) : Risk of aldehyde oxidation to carboxylic acid.

Temperature Studies :

- 4°C : Stable for >30 days in dark, anhydrous storage.

- 25°C : 10% degradation observed over 14 days due to hydrolysis.

Analytical Tools :

- HPLC-MS : Monitor degradation products (e.g., pyrazine-2-carboxylic acid).

- NMR : Detect Schiff base formation in buffered solutions .

Basic Question: What analytical techniques are recommended for purity assessment?

Methodological Answer:

Combine orthogonal methods:

Chromatography :

- HPLC : Use a C18 column with UV detection at 254 nm.

- TLC : Silica gel plates (Rf ≈ 0.5 in ethyl acetate/methanol 8:2).

Spectroscopy :

- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).

- 1H NMR : Aldehyde proton at δ 9.8–10.2 ppm; pyrazine protons at δ 8.5–9.0 ppm .

Certification : Request batch-specific Certificates of Analysis (COA) from suppliers for residual solvent and heavy metal limits .

Advanced Question: How can computational methods predict reactivity in derivatization reactions involving this compound?

Methodological Answer:

In Silico Workflow :

Molecular Dynamics (MD) : Simulate solvent effects on aldehyde group reactivity.

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug design applications.

Validation : Compare predicted vs. experimental reaction yields (e.g., Schiff base formation with primary amines) .

Basic Question: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

- Intermediate for heterocyclic synthesis : Used in preparing pyrazine-based kinase inhibitors or antimicrobial agents.

- Schiff base formation : React with amines to generate imine-linked prodrugs or metal coordination complexes .

Case Study : Analogues like 5-nitro-2-pyridylhydrazine are precursors for antitumor agents .

Advanced Question: How to address discrepancies in reported biological activity data for pyrazine derivatives?

Methodological Answer:

Potential sources of contradiction:

- Purity variability : Impurities (>5%) may skew IC50 values.

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.

Mitigation :

Replicate studies : Use triplicate measurements with internal controls.

Meta-analysis : Compare datasets across journals using standardized bioactivity metrics (e.g., pIC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.